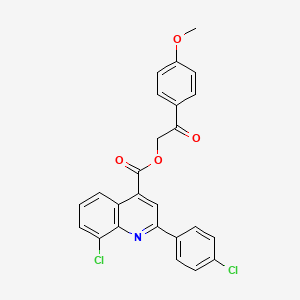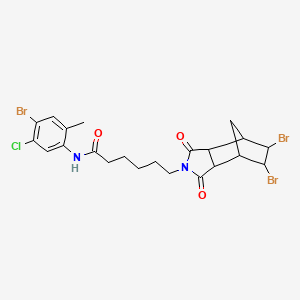
1,1'-(1,3-Propanediyl)bis(benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are composed of a fused benzene and imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-benzodiazol-1-yl)propyl]-1,3-benzodiazole typically involves the reaction of 1,3-benzodiazole with a suitable propylating agent. One common method is the alkylation of 1,3-benzodiazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(1,3-benzodiazol-1-yl)propyl]-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
1,3-Benzodiazole: A simpler analog with similar structural features.
Nocodazole: A benzimidazole derivative known for its antineoplastic activity.
Uniqueness
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propyl group allows for additional functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H16N4 |
|---|---|
Poids moléculaire |
276.34 g/mol |
Nom IUPAC |
1-[3-(benzimidazol-1-yl)propyl]benzimidazole |
InChI |
InChI=1S/C17H16N4/c1-3-8-16-14(6-1)18-12-20(16)10-5-11-21-13-19-15-7-2-4-9-17(15)21/h1-4,6-9,12-13H,5,10-11H2 |
Clé InChI |
FWTYBCNVSUGKCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CCCN3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)
![2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470460.png)

![2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12470474.png)

![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12470490.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12470491.png)

![3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12470496.png)

![4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470510.png)
![N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide](/img/structure/B12470513.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470519.png)
